

# Inter-laboratory comparison of pembrolizumab quantification assays.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DLPLTFGGGTK TFA

Cat. No.: B8180601 Get Quote

## A Comparative Guide to Pembrolizumab Quantification Assays

This guide provides a detailed comparison of commonly employed bioanalytical methods for the quantification of pembrolizumab in human plasma. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of assay performance, supported by experimental data, to aid in the selection of the most appropriate method for their specific research needs. The primary focus is on the comparison between ligand binding assays, such as ELISA, and mass spectrometry-based methods like LC-MS/HRMS.

## Quantitative Performance of Pembrolizumab Quantification Assays

The selection of a suitable bioanalytical method is critical for accurate pharmacokinetic/pharmacodynamic (PK/PD) studies, clinical trials, and therapeutic drug monitoring. The following tables summarize the key quantitative performance parameters of different pembrolizumab quantification assays as reported in recent studies.

Table 1: Comparison of LC-MS/HRMS and ELISA Assay Parameters



| Parameter                                                                                                             | LC-MS/HRMS                                               | In-house ELISA        |
|-----------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------|-----------------------|
| Linearity Range (μg/mL)                                                                                               | 1 - 100                                                  | 2.5 - 50              |
| Lower Limit of Quantification (LLOQ) (μg/mL)                                                                          | 1                                                        | 2.5                   |
| Accuracy (%)                                                                                                          | 4.4 - 5.1                                                | Not explicitly stated |
| Between-Day Precision (% CV)                                                                                          | < 20 at LLOQ                                             | Not explicitly stated |
| Correlation (Pearson r²)                                                                                              | \multicolumn{2}{c}{0.94} (between LC-MS/HRMS and ELISA)} |                       |
| Data sourced from a comparative study analyzing 70 plasma samples from cancer patients treated with pembrolizumab.[1] |                                                          | _                     |

Table 2: Performance of a Multiplex LC-MS/MS Method for Pembrolizumab

| Parameter                                                                                                                    | Value        |
|------------------------------------------------------------------------------------------------------------------------------|--------------|
| Linearity Range (μg/mL)                                                                                                      | 2 - 100      |
| Lower Limit of Quantification (LLOQ) (µg/mL)                                                                                 | 2            |
| Inter-assay Precision (% CV)                                                                                                 | 1.0 - 13.1   |
| Intra-assay Precision (% CV)                                                                                                 | < 14.6       |
| Accuracy (%)                                                                                                                 | 90.1 - 111.1 |
| Mean Absolute Bias vs. Reference Method (%)                                                                                  | 10.6         |
| This method allows for the simultaneous quantification of seven different monoclonal antibodies, including pembrolizumab.[2] |              |



Table 3: Performance of a UPLC Method for Pembrolizumab

| Parameter                                                                                                            | Value          |
|----------------------------------------------------------------------------------------------------------------------|----------------|
| Linearity Range (ng/mL)                                                                                              | 25 - 1000      |
| Intra-day Precision (% CV)                                                                                           | 0.48 - 3.42    |
| Inter-day Precision (% CV)                                                                                           | < 2.31         |
| Intra-day Accuracy (%)                                                                                               | 96.68 - 105.51 |
| Inter-day Accuracy (%)                                                                                               | 97.22 - 105.51 |
| This UPLC method was developed for the simultaneous determination of trastuzumab and pembrolizumab in rat plasma.[3] |                |

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the key experimental protocols for the LC-MS/HRMS and in-house ELISA methods.

### LC-MS/HRMS Method for Pembrolizumab Quantification

This method involves the use of a full-length stable isotope-labeled pembrolizumab-like antibody as an internal standard.[1]

- Sample Preparation:
  - Albumin depletion from plasma samples.
  - Trypsin digestion to generate surrogate peptides.
- Chromatography:
  - Liquid chromatography is used to separate the surrogate peptides.
- Mass Spectrometry:



High-resolution mass spectrometry (Orbitrap technology) is employed for the quantification
of a specific surrogate peptide in positive ion mode.[1] The selected surrogate peptide for
quantification was LC82+ (m/z = 553.2980).[1]

## In-house ELISA Method for Pembrolizumab Quantification

The in-house ELISA was developed for comparison with the LC-MS/HRMS method.[1]

- Coating: Microtiter plates are coated with a capture antibody specific for pembrolizumab.
- Incubation: Patient plasma samples, calibrators, and controls are added to the wells and incubated.
- Detection: A horseradish peroxidase (HRP)-conjugated detection antibody is added, followed by a substrate solution to produce a colorimetric signal.
- Measurement: The absorbance is read using a microplate reader, and the concentration of pembrolizumab is determined from a standard curve.

# Visualizing the Inter-laboratory Comparison Workflow

To ensure consistency and reliability of results across different laboratories, a structured workflow for inter-laboratory comparison is essential. The following diagram illustrates a typical workflow for such a study.





Click to download full resolution via product page

Workflow for an inter-laboratory comparison study.



### **Considerations for Assay Selection**

The choice between an LC-MS-based method and an ELISA depends on several factors. LC-MS/HRMS offers high specificity and a broad dynamic range, making it a robust method for clinical research and therapeutic drug monitoring.[1] However, it requires specialized equipment and expertise.

ELISA, on the other hand, is a more commonly available technique and can be more cost-effective for high-throughput analysis. The presence of anti-drug antibodies (ADAs) can potentially interfere with ligand binding assays, leading to discrepancies in measured concentrations compared to LC-MS methods, which may measure total drug concentration.[4]

A study comparing a multiplex LC-MS/MS method with reference ELISA or other LC-MS/MS assays for several monoclonal antibodies, including pembrolizumab, found a good correlation, suggesting that a well-validated multiplex method can be a viable alternative for routine therapeutic drug monitoring.[2] The cross-validation showed a mean absolute bias of 10.6% between the multiplex and reference methods.[2][5]

Ultimately, the selection of the most appropriate assay should be based on the specific requirements of the study, including the desired level of accuracy and precision, sample throughput, and available resources.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Analysis of Pembrolizumab in Human Plasma by LC-MS/HRMS. Method Validation and Comparison with Elisa PMC [pmc.ncbi.nlm.nih.gov]
- 2. promise-proteomics.com [promise-proteomics.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Attribution of the discrepancy between ELISA and LC-MS/MS assay results of a PEGylated scaffold protein in post-dose monkey plasma samples due to the presence of







anti-drug antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Inter-laboratory comparison of pembrolizumab quantification assays.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8180601#inter-laboratory-comparison-of-pembrolizumab-quantification-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com